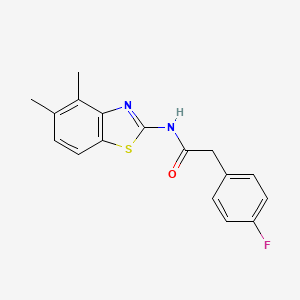

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS/c1-10-3-8-14-16(11(10)2)20-17(22-14)19-15(21)9-12-4-6-13(18)7-5-12/h3-8H,9H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMMYWZCAMHIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound belonging to the benzothiazole class, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications, particularly in oncology and inflammation.

Structural Characteristics

The compound features:

- A benzothiazole ring with dimethyl substitutions at positions 4 and 5.

- An acetylamido group linked to a 4-fluorophenyl moiety.

These structural elements are crucial for its biological interactions and mechanisms of action.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for various biological activities, including:

- Anticancer

- Anti-inflammatory

- Antibacterial

- Antifungal properties.

Anticancer Activity

Recent studies have demonstrated that compounds with a benzothiazole scaffold exhibit significant anticancer properties. For instance, a study evaluated the effects of several benzothiazole derivatives on human cancer cell lines (A431 and A549) using the MTT assay. The findings indicated that these compounds inhibited cell proliferation and induced apoptosis through mechanisms involving the modulation of key signaling pathways such as AKT and ERK .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| B7 | A431 | 1.0 | AKT/ERK inhibition |

| B7 | A549 | 1.5 | Apoptosis induction |

Anti-inflammatory Activity

The compound's anti-inflammatory potential was assessed by measuring the levels of inflammatory cytokines (IL-6 and TNF-α) in RAW264.7 macrophages. The results showed a significant reduction in cytokine levels, indicating that the compound may modulate inflammatory responses effectively .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and inflammation.

- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways related to cell survival and proliferation.

- Cell Cycle Disruption : The compound has been shown to induce cell cycle arrest in cancer cells, contributing to its anticancer effects .

Case Studies

- Study on Antitumor Activity : A series of benzothiazole derivatives were synthesized and their effects evaluated on various cancer cell lines. The lead compound exhibited potent cytotoxicity against non-small cell lung cancer cells, demonstrating the potential of benzothiazole derivatives in cancer therapy .

- Inflammation Model : In vitro studies using macrophage cell lines showed that treatment with this compound resulted in decreased expression of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .

Comparison with Similar Compounds

Key Observations:

- Benzothiazole vs. Thiazole Cores : Benzothiazole derivatives (e.g., the target compound and BTA) exhibit enhanced aromatic stacking compared to thiazole-based analogs (e.g., A-836,339) due to extended conjugation .

- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃ in BTA) increase lipophilicity and metabolic stability, while methoxy groups (e.g., in BTA) improve hydrogen-bond donor capacity . The target compound’s 4-fluorophenyl group balances electronegativity and steric demands.

Physicochemical and Crystallographic Properties

- Crystal Packing: The 4-bromo analog forms infinite chains via N—H⋯O hydrogen bonds and C—H⋯F interactions, stabilizing its lattice.

- Bond Length Variations : In N-(4-bromophenyl)acetamide , the C1–C2 bond (1.501 Å) is shorter than in halogenated analogs (1.53 Å), suggesting substituent-dependent strain in the acetamide bridge.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.